5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Description

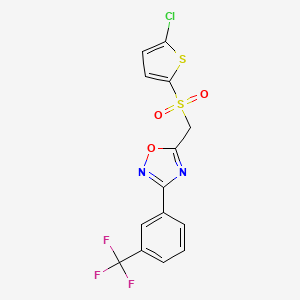

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a ((5-chlorothiophen-2-yl)sulfonyl)methyl moiety. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O3S2/c15-10-4-5-12(24-10)25(21,22)7-11-19-13(20-23-11)8-2-1-3-9(6-8)14(16,17)18/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZALRNWQIKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C13H9ClF3N3O2S

- Molecular Weight : 353.74 g/mol

The compound features a 1,2,4-oxadiazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

-

Anticancer Activity :

- The oxadiazole derivatives are noted for their anticancer potential. Studies have shown that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Specifically, derivatives similar to the target compound have demonstrated significant cytotoxicity against breast adenocarcinoma (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cell lines. For instance, one study reported IC50 values as low as 15.63 µM for related oxadiazole compounds against MCF-7 cells, comparable to standard treatments like Tamoxifen .

-

Mechanisms of Action :

- The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression. For example, they may target histone deacetylases (HDAC), thymidylate synthase, and topoisomerase II .

- Molecular docking studies indicate that these compounds can bind effectively to target proteins, suggesting a mechanism of action that involves disruption of protein function critical for cancer cell survival .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various oxadiazole derivatives against several cancer cell lines. The results indicated that the tested compounds exhibited dose-dependent cytotoxicity, with some derivatives showing superior activity compared to established chemotherapeutics like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |

| 5b | MDA-MB-231 | 12.34 | HDAC inhibition |

| 5c | A549 | 10.50 | Topoisomerase II inhibition |

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The oxadiazole derivatives were tested for their ability to inhibit CA IX and CA II.

| Compound | CA IX Inhibition Ki (nM) | CA II Inhibition Ki (nM) |

|---|---|---|

| 16a | 89 | 750 |

| 16b | 120 | 900 |

These findings suggest that the compound may have potential as a therapeutic agent targeting multiple pathways involved in cancer progression.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the 5-chlorothiophen-2-yl and trifluoromethyl groups enhances the pharmacological profile of the compound. Research has shown that derivatives of oxadiazole can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins .

Antimicrobial Properties

The compound's sulfonamide group is known for its antimicrobial activity. Sulfonamides are effective against a variety of bacteria and fungi, making this compound a candidate for developing new antimicrobial agents. Studies have demonstrated that oxadiazole derivatives can exhibit potent antibacterial activity against resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Compounds similar to 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and associated symptoms .

Organic Electronics

The unique electronic properties of compounds like This compound make them suitable for applications in organic electronics. The presence of electron-withdrawing groups such as trifluoromethyl can enhance charge mobility in organic semiconductors. This property is crucial for developing efficient organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Photovoltaic Systems

Research has shown that incorporating oxadiazole derivatives into photovoltaic systems can improve energy conversion efficiency. The structural features of the compound allow for better light absorption and charge separation within the photovoltaic material, leading to enhanced performance metrics .

Pesticidal Activity

The compound's ability to inhibit certain biological pathways suggests potential use as a pesticide or herbicide. Preliminary studies indicate that similar oxadiazole compounds exhibit herbicidal activity against various weed species while being less toxic to crops . This selectivity is critical for developing sustainable agricultural practices.

Plant Growth Regulation

Certain derivatives of oxadiazole have been studied for their role as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, promoting root development or enhancing resistance to environmental stressors .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Structure-Activity Relationship (SAR) Insights

- Position 3 Substituents : The trifluoromethylphenyl group at position 3 is critical for bioactivity. In compound 1d , replacing the phenyl group with a pyridyl ring (e.g., 4l) retained activity, suggesting tolerance for heteroaromatic substituents .

- In contrast, 1d lacks the sulfonyl group but retains activity, indicating that the chlorothiophene moiety alone can confer potency. Pyridyl or thienyl groups at position 5 (e.g., 4l) enhance in vivo efficacy, as seen in MX-1 tumor models .

- Sulfonyl vs.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trifluoromethyl group and chlorothiophene enhance lipophilicity, promoting membrane permeability. The sulfonyl group in the target compound may reduce logP compared to non-sulfonylated analogues .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization reactions. For example:

- Step 1: Prepare the precursor sulfonylmethyl intermediate via nucleophilic substitution between 5-chlorothiophene-2-sulfonyl chloride and a methylene donor (e.g., methyl thioglycolate) under basic conditions (pH 8–9) .

- Step 2: Couple the sulfonylmethyl group to a 3-(trifluoromethyl)phenyl-substituted amidoxime via a dehydrative cyclization reaction using POCl₃ or other Lewis acids at 90–100°C .

- Optimization Factors:

- Solvent: Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.

- Catalyst: Test alternative catalysts like polyphosphoric acid for improved yields .

- Temperature Control: Gradual heating (e.g., 2°C/min) reduces side reactions.

Q. Table 1. Synthetic Yield Comparison Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| POCl₃ | DMF | 90 | 62 |

| Polyphosphoric acid | Toluene | 100 | 78 |

| H₂SO₄ | AcCN | 80 | 45 |

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- Elemental Analysis: Confirm stoichiometry (C, H, N, S, Cl, F) with ≤0.3% deviation .

- Spectroscopy:

- ¹H/¹³C NMR: Verify sulfonylmethyl (–SO₂CH₂–) and trifluoromethyl (–CF₃) signals. For example, –CF₃ appears as a singlet at ~110 ppm in ¹³C NMR .

- LC-MS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.5) and rule out impurities .

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., oxadiazole ring planarity) .

Advanced Research Questions

Q. Q3. What structure-activity relationship (SAR) insights exist for modifying the oxadiazole core to enhance bioactivity?

Methodological Answer: Key SAR findings from analogous compounds (e.g., apoptosis inducer 1d in ):

- 3-Phenyl Substitution: The 3-(trifluoromethyl)phenyl group is critical for target binding (e.g., TIP47 protein). Pyridyl analogs (e.g., 5-chloropyridin-2-yl) retain activity but reduce metabolic stability .

- 5-Substituent Optimization: Five-membered heterocycles (e.g., thiophene) improve potency. Chlorine at the 5-position enhances lipophilicity and membrane permeability .

Q. Table 2. Bioactivity of Analogous Oxadiazoles

| Compound ID | 3-Substituent | 5-Substituent | IC₅₀ (T47D cells, nM) |

|---|---|---|---|

| 1d | 3-(CF₃)phenyl | 5-(3-Cl-thiophen-2-yl) | 120 |

| 4l | 5-Cl-pyridin-2-yl | 5-(3-Cl-thiophen-2-yl) | 95 |

| – | 4-F-phenyl | 5-(2-thienyl) | >500 |

Q. Q4. How can conflicting data on cytotoxicity across cancer cell lines be resolved?

Methodological Answer: Contradictions in cytotoxicity (e.g., activity in breast cancer T47D vs. inactivity in other lines) may arise from:

- Target Expression Variability: Validate TIP47 protein levels via Western blotting or siRNA knockdown in resistant lines .

- Metabolic Stability: Compare hepatic microsomal degradation rates (e.g., CYP3A4/5 involvement) using LC-MS/MS .

- Membrane Transporters: Assess uptake via ABCB1 (P-gp) inhibition assays with verapamil .

Experimental Design:

Panel Testing: Screen against 20+ cell lines with diverse genetic backgrounds.

Pharmacokinetic Profiling: Measure plasma/tissue concentrations in xenograft models.

Mechanistic Studies: Use flow cytometry to quantify apoptosis (Annexin V/PI) and cell cycle arrest (propidium iodide) .

Q. Q5. What computational methods are suitable for predicting off-target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against human proteome databases (e.g., PDB, ChEMBL). Prioritize targets with binding energy ≤–8 kcal/mol .

- Machine Learning: Train models on oxadiazole bioactivity data (e.g., ChEMBL entries) to predict kinase or GPCR interactions .

- Dynamics Simulations: Run 100-ns MD simulations (AMBER/CHARMM) to assess binding stability to TIP47 .

Q. Q6. How can researchers validate the compound’s mechanism of action in vivo?

Methodological Answer:

- Xenograft Models: Administer 10–50 mg/kg (oral/i.p.) in MX-1 tumor-bearing mice. Monitor tumor volume and apoptosis markers (caspase-3 cleavage) .

- Photoaffinity Labeling: Synthesize a photoactivatable probe (e.g., benzophenone-tagged analog) to crosslink and identify binding partners via LC-MS/MS .

- Gene Expression Profiling: Perform RNA-seq on treated vs. untreated tumors to identify downstream pathways (e.g., IGF-II signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.